1-(1-Adamantyl)propan-2-amine is an organic compound characterized by its unique adamantane structure, which contributes to its stability and lipophilicity. This compound is derived from adamantane, a tricyclic hydrocarbon known for its distinctive cage-like configuration. Adamantane derivatives, including 1-(1-Adamantyl)propan-2-amine, have garnered attention in various scientific fields due to their potential pharmacological properties and applications in materials science and medicinal chemistry .
The compound is classified under amines, specifically secondary amines, due to the presence of a nitrogen atom bonded to two carbon-containing groups. It is also recognized by its IUPAC name, 1-(1-Adamantyl)propan-2-amine, and has a CAS number of 39978-69-3. Its molecular formula is C₁₃H₂₃N, indicating it contains thirteen carbon atoms, twenty-three hydrogen atoms, and one nitrogen atom.
1-(1-Adamantyl)propan-2-amine can be synthesized through various methods, primarily involving alkylation or reductive amination processes:
The synthesis often requires controlled reaction conditions to optimize yield and purity. For instance, using solvents like tetrahydrofuran or dichloromethane can facilitate smooth reactions while minimizing side products. Industrial production may involve larger-scale processes with additional purification steps such as distillation or recrystallization to isolate the final product effectively .
The molecular structure of 1-(1-Adamantyl)propan-2-amine features a propan-2-amine group attached to an adamantane backbone. The adamantane core provides significant steric hindrance and rigidity, which can influence the compound's reactivity and interaction with biological systems.
1-(1-Adamantyl)propan-2-amine can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, oxidation reactions typically require acidic conditions for optimal performance, while substitution reactions may necessitate strong bases like sodium hydride to facilitate nucleophilic attack .
The mechanism by which 1-(1-Adamantyl)propan-2-amine exerts its biological effects primarily involves its interaction with proteins and membranes within biological systems. The rigid adamantane structure allows this compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This property is particularly relevant in antiviral applications where it may block viral entry or replication by binding to viral proteins .
1-(1-Adamantyl)propan-2-amine is a colorless liquid at room temperature with a characteristic odor. Its melting point and boiling point are not widely reported but are expected to align with similar compounds in the adamantane family.
This compound exhibits basic properties due to the presence of an amine group, allowing it to form salts with acids. Its lipophilicity enhances its ability to penetrate biological membranes, making it a candidate for various pharmacological applications .
1-(1-Adamantyl)propan-2-amine has several notable applications:
1-(1-Adamantyl)propan-2-amine (CAS 39978-69-3) features a unique hybrid architecture combining a rigid polycyclic cage with a flexible alkylamine chain. Its molecular formula is C₁₃H₂₃N, with a molar mass of 193.33 g/mol [2] [4]. The adamantyl group (tricyclo[3.3.1.1³⁷]decane) adopts a symmetrical diamondoid structure with three fused cyclohexane rings in chair conformations, conferring exceptional steric bulk and thermal stability. The propan-2-amine substituent attaches at one bridgehead carbon, with the amine group (–NH₂) positioned beta to the adamantane core [4] [9].
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₂₃N |
| Molar Mass | 193.33 g/mol |
| Adamantane Connectivity | 1-Substitution at bridgehead carbon |
| Amine Position | Secondary carbon of propyl chain |
| Chiral Centers | C2 of propyl chain (if non-symmetric) |
| SMILES Notation | CC(CC12CC3CC(C1)CC(C3)C2)N |
The C2 carbon of the propyl chain constitutes a chiral center due to its asymmetric substitution (adamantyl, methyl, amino, and hydrogen groups), implying potential stereoisomerism. Commercial samples typically exist as racemates unless specified [7]. Computational models reveal restricted rotation around the C(adamantyl)-C bond, while the amine group exhibits significant conformational flexibility [4].
The systematic name 1-(1-adamantyl)propan-2-amine follows IUPAC substitutive nomenclature rules [8] [10]:
The adamantane moiety is formally denoted as tricyclo[3.3.1.1³⁷]decane, but "adamantyl" is retained as an accepted prefix due to common usage. Per IUPAC guidelines:
Table 2: Accepted Nomenclature and Identifiers
| Nomenclature System | Name |
|---|---|
| IUPAC Preferred | 1-(1-adamantyl)propan-2-amine |
| Alternative IUPAC | 1-(tricyclo[3.3.1.1³⁷]dec-1-yl)propan-2-amine |
| Common Synonyms | Adamantylamphetamine; 2-(Adamantan-1-yl)-1-methylethylamine |
| CAS Registry Number | 39978-69-3 |
| InChIKey | IZRZEBNCIWGCDK-UHFFFAOYSA-N |
Other synonyms include α-methyl-tricyclo[3.3.1.1³⁷]decane-1-ethanamine and ALBB-007406 [2] [3]. The CAS registry 39978-69-3 specifically denotes the free base form, while salt forms (e.g., hydrochloride) receive separate CAS designations [5] [9].
Adamantane’s structural robustness and lipophilicity make it a privileged scaffold in medicinal chemistry. Key derivatives contrasting with 1-(1-adamantyl)propan-2-amine include:
Table 3: Structural and Property Comparison of Adamantyl Amines
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(1-Adamantyl)propan-2-amine (free base) | C₁₃H₂₃N | 193.33 | Secondary amine; chiral center |
| 1-(1-Adamantyl)propan-2-amine hydrochloride | C₁₃H₂₄ClN | 229.79 | Protonated amine; ionic crystalline solid |
| 1-(1-Adamantyl)propan-1-amine | C₁₃H₂₃N | 193.33 | Primary amine attached directly to adamantane |
| N-[1-(1-adamantyl)-2-methoxyethyl]propan-1-amine | C₁₆H₂₉NO | 251.41 | Tertiary amine with methoxyethyl spacer |
| 1-Adamantanamine (Amantadine) | C₁₀H₁₇N | 151.25 | Primary amine on single adamantyl carbon |
Structural Differentiation:
Synthetic Applications: The primary amine group enables versatile derivatization, including amide formation, reductive alkylation, and Schiff base chemistry. Its adamantyl core provides steric protection against metabolic degradation – a trait exploited in drug design to prolong biological activity [2] [7].
CAS No.: 26681-79-8
CAS No.: 118013-66-4
CAS No.: 59200-40-7
CAS No.:
CAS No.: 3672-03-5